1-Bromo-3-(difluoromethoxy)-5-fluorobenzene
Overview
Description
1-Bromo-3-(difluoromethoxy)-5-fluorobenzene is an organic compound with the molecular formula C7H4BrF3O It is a derivative of benzene, where the benzene ring is substituted with bromine, difluoromethoxy, and fluorine groups
Scientific Research Applications
1-Bromo-3-(difluoromethoxy)-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethoxy)-5-fluorobenzene. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-Bromo-3-(difluoromethoxy)-5-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethoxy)benzene: Lacks the additional fluorine atom, which may affect its reactivity and applications.
1-Bromo-4-(difluoromethoxy)benzene: The position of the difluoromethoxy group is different, leading to variations in chemical behavior.
1-Bromo-2-(difluoromethoxy)benzene: Another positional isomer with distinct properties and applications.
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMFSEYOFZQZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619812 | |
Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433939-28-7 | |
Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433939-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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